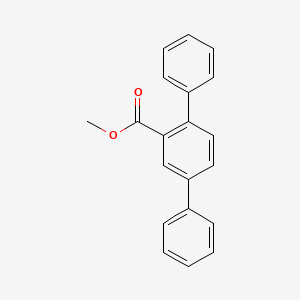

methyl 2,5-diphenylbenzoate

Description

Methyl 2,5-diphenylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate core substituted with two phenyl groups at the 2 and 5 positions and a methyl ester group

Properties

CAS No. |

33351-11-0 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

methyl 2,5-diphenylbenzoate |

InChI |

InChI=1S/C20H16O2/c1-22-20(21)19-14-17(15-8-4-2-5-9-15)12-13-18(19)16-10-6-3-7-11-16/h2-14H,1H3 |

InChI Key |

QOJXMDPOLIYSTR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-diphenylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-diphenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-diphenylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 2,5-diphenylbenzoic acid.

Reduction: Formation of 2,5-diphenylbenzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl 2,5-diphenylbenzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,5-diphenylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 2,5-diphenylbenzoate can be compared with other similar compounds such as:

Methyl benzoate: Lacks the phenyl substitutions, making it less sterically hindered and less hydrophobic.

2,5-Diphenylbenzoic acid: The acid form of the compound, which has different reactivity and solubility properties.

Methyl 2,5-diphenylbenzamide: An amide derivative with different hydrogen bonding capabilities and chemical reactivity.

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2,5-diphenylbenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an ester formed from benzoic acid and methyl alcohol, with two phenyl groups attached to the benzene ring at the 2 and 5 positions. Its chemical formula is . The presence of the diphenyl moiety is significant as it can influence the compound's pharmacological properties.

Anticancer Properties

Recent studies indicate that derivatives of benzoate compounds exhibit anticancer activities, particularly through inhibition of carbonic anhydrase (CA) isozymes. For instance, compounds designed based on benzoate structures have shown high affinities towards CAIX, an isozyme overexpressed in various tumors. These compounds can potentially serve as anticancer agents by selectively targeting tumor environments .

Table 1: Binding Affinities of Benzoate Derivatives to CA Isozymes

| Compound | Kd (nM) | Selectivity |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4b | 0.12 | >100-fold |

| Acetazolamide | 2400 | Reference |

Note: TBD indicates that specific binding affinity data for this compound is not yet available but is under investigation in ongoing studies.

Antimicrobial Activity

Methyl benzoates have also been investigated for their antimicrobial properties. A study focusing on various methyl benzoate derivatives found that certain compounds exhibited significant inhibitory effects against bacterial strains. The mechanism of action typically involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against several pathogenic bacteria. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL.

Table 2: Antimicrobial Activity of Methyl Benzoate Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 150 |

| Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | S. aureus | 120 |

| Methyl 2,5-Dihydroxy-4-(3′-methyl-2′-butenyl)benzoate | P. aeruginosa | 180 |

Phytotoxicity

The potential phytotoxic effects of methyl benzoates have also been studied. Research indicates that certain derivatives can inhibit seed germination and plant growth at specific concentrations. However, this compound's phytotoxicity remains less characterized compared to other derivatives .

Table 3: Phytotoxic Effects on Seed Germination

| Compound | Plant Species | Inhibition (%) |

|---|---|---|

| This compound | Lettuce (Lactuca sativa) | 15 |

| Methyl 2,5-Dichlorobenzoate | Oat (Avena sativa) | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.